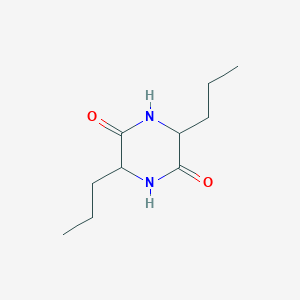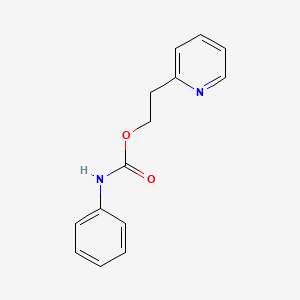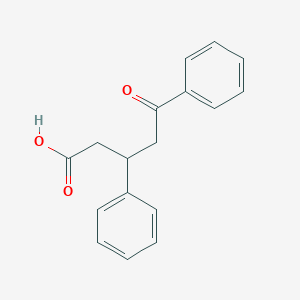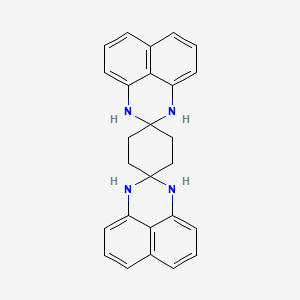
2,5-Piperazinedione, 3,6-dipropyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Piperazinedione, 3,6-dipropyl- is a cyclic organic compound with the molecular formula C10H18N2O2 It is a derivative of piperazinedione, characterized by the presence of two propyl groups attached to the nitrogen atoms at positions 3 and 6 of the piperazinedione ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Piperazinedione, 3,6-dipropyl- typically involves the cyclization of appropriate dipeptides or the reaction of diketopiperazines with propylating agents. One common method is the radical bromination of symmetric diketopiperazines followed by substitution reactions to introduce the propyl groups . The reaction conditions often involve the use of radical initiators such as N-bromosuccinimide and solvents like dichloromethane.
Industrial Production Methods
Industrial production of 2,5-Piperazinedione, 3,6-dipropyl- may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Piperazinedione, 3,6-dipropyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can yield the corresponding amines.
Substitution: Halogenation and alkylation reactions are common, where halogen atoms or alkyl groups replace hydrogen atoms on the piperazinedione ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: N-bromosuccinimide for bromination, followed by nucleophilic substitution with alkyl halides.
Major Products
The major products formed from these reactions include various substituted piperazinediones, diketones, and amines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,5-Piperazinedione, 3,6-dipropyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and biological activity.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,5-Piperazinedione, 3,6-dipropyl- involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Piperazinedione, 3,6-bis(2-methylpropyl)-
- 2,5-Diketopiperazine
- Hexahydropyrrolizin-3-one
Uniqueness
2,5-Piperazinedione, 3,6-dipropyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
5625-47-8 |
|---|---|
Fórmula molecular |
C10H18N2O2 |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
3,6-dipropylpiperazine-2,5-dione |
InChI |
InChI=1S/C10H18N2O2/c1-3-5-7-9(13)12-8(6-4-2)10(14)11-7/h7-8H,3-6H2,1-2H3,(H,11,14)(H,12,13) |
Clave InChI |
KHFKCDGGFAJKOO-UHFFFAOYSA-N |
SMILES canónico |
CCCC1C(=O)NC(C(=O)N1)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Oxabicyclo[3.2.0]hepta-3,6-diene](/img/structure/B14725790.png)
![2-[5-(2-Hydroxyethylamino)-2,4-dinitroanilino]ethanol](/img/structure/B14725793.png)








![hexacyclo[13.6.1.02,7.08,22.09,14.016,21]docosa-1,3,5,7,9,11,13,15(22),16,18,20-undecaene](/img/structure/B14725853.png)


![2-[3-[(7-Chloroquinolin-4-yl)amino]propyl-ethylamino]ethanol](/img/structure/B14725893.png)
